Halaminol B

Vue d'ensemble

Description

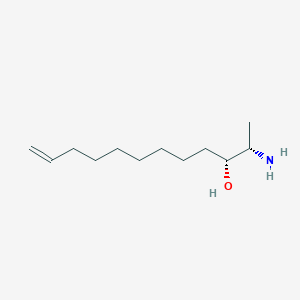

Halaminol B is a compound with a molecular formula of C12H25NO . It is a powder in physical form and is confirmed by NMR . It is a natural diterpenoid.

Molecular Structure Analysis

The molecular structure of Halaminol B has been confirmed by 1H-NMR to be consistent with its molecular formula . The molecular weight of Halaminol B is 199.34 g/mol.

Physical And Chemical Properties Analysis

Halaminol B is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . The molecular weight of Halaminol B is 199.34 g/mol.

Applications De Recherche Scientifique

Anthelmintic Activity

Halaminol B has been identified in marine sponge extracts with anthelmintic activity against Haemonchus contortus . This parasitic nematode is of significant veterinary importance, and the discovery of new anthelmintics is crucial to circumvent challenges linked to drug-resistant parasites .

Inhibition of Larval Development and Motility

The compound has shown to inhibit both the development and motility of larvae of various species . This includes exsheathed third-stage larvae (xL3s) and fourth-stage larvae (L4s) of H. contortus .

Antifouling Activities

Halaminol B exhibits antifouling activities, which can be beneficial in marine environments. It has been found to have identical effects on phylogenetically disparate ascidian larvae, inducing rapid larval settlement but preventing subsequent metamorphosis .

Inhibition of Settlement and Metamorphosis

Apart from ascidian larvae, Halaminol B also inhibits both settlement and metamorphosis of sponge, polychaete, gastropod, and bryozoan larvae .

Potential Industrial Antifoulant

Given its antifouling activities, Halaminol B has potential as an industrial antifoulant. Antifoulants are substances that have been developed to deter unwanted organisms from attaching to submerged surfaces .

Differing Physiological Effects

Despite having identical roles in preventing fouling and colonization, Halaminol B and other structurally distinct compounds differentially affect the physiology of cultured HeLa human cells . This indicates that they have different molecular targets .

Safety and Hazards

Mécanisme D'action

Target of Action

Halaminol B is a marine alkaloid, and it has been found to exhibit strong antimicrobial activity and potent cytotoxicity against various cancer cell lines . .

Mode of Action

It has been suggested that halaminol b and structurally related compounds have identical effects on various marine larvae, inducing rapid larval settlement but preventing subsequent metamorphosis . This suggests that Halaminol B may interact with specific receptors or enzymes in these organisms, altering their normal biological processes.

Biochemical Pathways

It is known that marine sponges like those that produce halaminol b have evolved extensive chemical repertoires to mediate many ecological interactions

Pharmacokinetics

Pharmacokinetics refers to the movement of a drug into, through, and out of the body, and these properties significantly impact a compound’s bioavailability .

Result of Action

Halaminol B has been shown to have significant biological effects. For example, it exhibits strong antimicrobial activity and potent cytotoxicity against various cancer cell lines . Additionally, it has identical effects on various marine larvae, inducing rapid larval settlement but preventing subsequent metamorphosis .

Action Environment

The action of Halaminol B can be influenced by environmental factors. For instance, marine environments, such as coral reefs, maintain high levels of biodiversity in intensely competitive communities . These environments could potentially influence the action, efficacy, and stability of Halaminol B.

Propriétés

IUPAC Name |

(2S,3R)-2-aminododec-11-en-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25NO/c1-3-4-5-6-7-8-9-10-12(14)11(2)13/h3,11-12,14H,1,4-10,13H2,2H3/t11-,12+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYBRAHBPARLKOA-NWDGAFQWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(CCCCCCCC=C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](CCCCCCCC=C)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Halaminol B | |

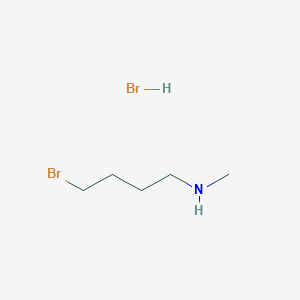

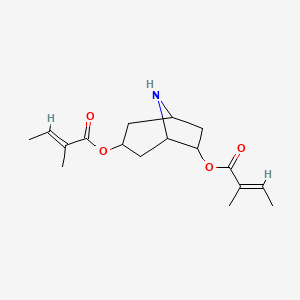

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diethyl 2-[(2-bromoanilino)methylene]malonate](/img/structure/B3036561.png)

![N-[(E)-1-(3,5-Dimethylpyrazol-1-yl)propan-2-ylideneamino]aniline](/img/structure/B3036562.png)

![2-amino-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B3036566.png)

![2,3-dimethyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-one](/img/structure/B3036568.png)